molecular formula C21H21N3O2 B11458745 Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11458745
M. Wt: 347.4 g/mol
InChI Key: DDJLOVIJRNKTOR-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a synthetic derivative of the pyrimido[1,2-a]benzimidazole scaffold, a heterocyclic system of significant interest in medicinal and organic chemistry. This fused bicyclic structure is characterized by its structural similarity to purine bases found in natural products, making it a valuable isostere for designing novel bioactive molecules . Researchers are exploring this core structure for its diverse potential biological activities, which include antimicrobial, anticancer, and antiviral properties, as identified in structurally related analogues . The specific isopropyl ester moiety in this compound enhances its lipophilicity, which can be a critical parameter in optimization studies aimed at improving pharmacokinetic properties for pharmaceutical development. The synthetic accessibility of the pyrimido[1,2-a]benzimidazole core via multicomponent and catalyzed reactions allows for the efficient generation of diverse chemical libraries for high-throughput screening . This compound is presented to the research community as a key intermediate for the synthesis of more complex derivatives and as a chemical probe for investigating new biological pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

propan-2-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O2/c1-13(2)26-20(25)18-14(3)22-21-23-16-11-7-8-12-17(16)24(21)19(18)15-9-5-4-6-10-15/h4-13,19H,1-3H3,(H,22,23)

InChI Key

DDJLOVIJRNKTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants :

    • 2-Aminobenzimidazole (1.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • Isopropyl acetoacetate (1.0 equiv)

    • Catalyst: Glacial acetic acid (0.5 equiv) or ammonium chloride (NH4_4Cl, 0.3 equiv).

  • Solvent : Ethanol or DMF.

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Workup : Neutralization with NaHCO3_3, filtration, and recrystallization from ethanol/water.

Yield : 65–78%.

Mechanism:

  • Imine Formation : Benzaldehyde reacts with 2-aminobenzimidazole to form a Schiff base.

  • Nucleophilic Attack : Isopropyl acetoacetate attacks the imine, forming a β-enamino ester intermediate.

  • Cyclization : Acid-catalyzed dehydration yields the dihydropyrimidine ring fused to benzimidazole.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yields.

Procedure:

  • Reactants : Same as above.

  • Catalyst : Triethylamine (Et3_3N) and MgSO4_4 (drying agent).

  • Solvent : DMF.

  • Conditions : Microwave irradiation at 120°C for 3–5 minutes.

  • Workup : Precipitation with methanol and filtration.

Yield : 82–89%.

Advantages :

  • 20-fold reduction in reaction time.

  • Enhanced purity due to minimized side reactions.

Solvent-Free Catalytic Approach

Eco-friendly protocols avoid toxic solvents by using solid acid catalysts.

Procedure:

  • Catalyst : Silica-supported chlorosulfonic acid (0.2 equiv).

  • Conditions : Grinding reactants (2-aminobenzimidazole, benzaldehyde, isopropyl acetoacetate) at 60°C for 2 hours.

  • Workup : Washing with ethyl acetate and column chromatography (hexane:EtOAc = 7:3).

Yield : 70–75%.

Characterization Data

Technique Key Observations
IR (KBr) 1720 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=N), 1550 cm1^{-1} (aromatic C=C).
1^1H NMR δ 1.25 (d, 6H, isopropyl CH3_3), 2.45 (s, 3H, CH3_3), 5.10 (m, 1H, isopropyl CH), 7.30–7.60 (m, 9H, aromatic).
13^{13}C NMR δ 170.5 (C=O), 155.2 (C=N), 68.9 (isopropyl CH), 21.8 (CH3_3).
MS (ESI) m/z 377.2 [M+H]+^+.

Comparative Analysis of Methods

Method Conditions Yield Time Purity
Traditional RefluxEthanol, 80°C, 8h65–78%High95–98%
MicrowaveDMF, 120°C, 3min82–89%Low>99%
Solvent-FreeSilica-SO3_3H, 60°C70–75%Moderate97%

Challenges and Optimization

  • Regioselectivity : Competing pathways may yield regioisomers. Use of NH4_4Cl suppresses byproducts by stabilizing intermediates.

  • Solubility : Polar solvents (DMF) enhance reactant dissolution but complicate purification. Methanol trituration improves crystallinity.

  • Catalyst Recycling : Silica-supported catalysts can be reused 3–4 times without significant yield loss .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study : A study evaluated the antimicrobial efficacy of synthesized derivatives against multiple strains. The Minimum Inhibitory Concentration (MIC) values demonstrated that certain compounds had potent activity against resistant bacterial strains, indicating their potential use in treating infections caused by multidrug-resistant organisms .

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Anticancer Potential

The anticancer properties of Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate derivatives have also been investigated extensively. These compounds target specific pathways involved in cancer cell proliferation and survival.

Case Study : In vitro studies on human colorectal carcinoma cell lines (HCT116) revealed that certain derivatives showed IC50 values lower than standard chemotherapy drugs like 5-Fluorouracil (5-FU), suggesting enhanced potency .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard9.995-Fluorouracil

Mechanism of Action

The mechanism of action of isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

The ester group at position 3 significantly influences physicochemical properties. For instance:

  • This analog is structurally identical except for the ester group .
  • Ethyl (4R)-4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: The addition of a diethylamino group on the phenyl ring introduces a basic nitrogen, improving solubility in acidic environments. The (4R) stereochemistry may also affect receptor binding .
Table 1: Ester Group Variations
Compound Name Ester Group Key Properties Reference
Isopropyl analog Isopropyl High lipophilicity, slower metabolism
Ethyl analog Ethyl Moderate solubility, faster clearance
Ethyl analog with diethylamino substituent Ethyl Enhanced solubility in acidic media

Aromatic Ring Modifications

Variations in the aryl substituent at position 4 alter electronic properties and bioactivity:

  • This modification could enhance binding to targets like kinase enzymes .
  • ISAM-140 (Propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate): The furan-2-yl group introduces an oxygen atom, altering electron distribution and metabolic stability. This compound is a selective A2B adenosine receptor antagonist .
Table 2: Aromatic Substituent Effects
Compound Name Aryl Substituent Key Effects Reference
Isopropyl analog Phenyl Balanced lipophilicity, moderate activity
Pyridin-4-yl analog Pyridin-4-yl Enhanced polarity, kinase inhibition
ISAM-140 Furan-2-yl Metabolic stability, receptor antagonism
Trimethoxyphenyl analog 2,3,4-Trimethoxyphenyl High lipophilicity, membrane penetration

Pharmacological Implications

  • Antiulcer activity : Derivatives with electron-donating substituents (e.g., methoxy groups) show enhanced activity due to improved membrane penetration .
  • Receptor antagonism: ISAM-140’s furan substituent contributes to its selectivity for A2B adenosine receptors, highlighting the role of heteroaromatic groups in target specificity .
  • Stereochemical effects: The (4R)-configured diethylamino analog demonstrates how stereochemistry influences solubility and receptor interactions .

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and WinGX are critical for resolving the 3D structures of these compounds . For instance, the isopropyl ester’s bulky group may induce distinct crystal packing compared to ethyl esters, affecting solubility and stability.

Biological Activity

Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a fused benzimidazole and pyrimidine ring system. The synthesis typically involves multi-step organic reactions, including condensation and esterification processes. For instance, the condensation of 2-aminobenzimidazole with a suitable pyridine derivative under acidic conditions followed by esterification with isopropanol yields the final product.

Anticancer Properties

Recent studies have indicated that Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibits significant anticancer activity. For example, in vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values for specific cell lines were reported as follows:

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
3D format assayHCC827: 20.46 ± 8.63
NCI-H358: 16.00 ± 9.38

These results suggest that the compound may be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate moderate antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be around 250 µg/mL for these pathogens .

The mechanism by which Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exerts its biological effects appears to involve modulation of enzyme activity and receptor interactions. The compound may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer effects. Additionally, it may interact with microbial targets to exert its antimicrobial properties .

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

  • Antitumor Activity : A study focused on the compound's ability to inhibit tumor growth in xenograft models demonstrated significant efficacy in reducing tumor size compared to controls.
  • In Vivo Studies : In vivo experiments showed promising results regarding the safety profile and low toxicity levels when administered at therapeutic doses.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have identified key structural features that enhance both anticancer and antimicrobial activities, providing insights for future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodology : Synthesis typically involves a multi-step condensation reaction, such as a Biginelli-like protocol modified for benzimidazole derivatives. For characterization, use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
  • Key Considerations : Ensure anhydrous conditions for imidazole ring formation. For crystallography, employ SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
  • Data Example : A related ethyl ester derivative (Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate) was synthesized with a monoclinic P21/cP2_1/c crystal system (a=8.4075A˚,β=111.027a = 8.4075 \, \text{Å}, \, \beta = 111.027^\circ) , suggesting similar crystallization protocols.

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).
  • Solution Stability : Monitor degradation via ¹H NMR in deuterated solvents over 24–72 hours.
    • Data Contradiction : If discrepancies arise between theoretical and observed melting points, re-evaluate crystallization solvents (e.g., ethyl acetate vs. methanol) and annealing protocols .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., kinase enzymes).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) from crystallographic data .
    • Case Study : A structurally similar dihydropyrimido-benzimidazole exhibited a Hirshfeld surface dominated by H···O (22.1%) and C···H (18.7%) interactions, critical for crystal packing .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. trifluoromethyl groups) on IC₅₀ values .
  • Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).
    • Example : Ethyl derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced cytotoxicity due to improved membrane permeability , suggesting similar SAR trends for the isopropyl analog.

Q. What experimental design considerations are critical for studying its solubility and formulation?

  • Methodology :

  • Solubility Screening : Use a shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).
  • Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance bioavailability.
  • Powder X-Ray Diffraction (PXRD) : Monitor polymorph transitions during lyophilization .
    • Challenge : The compound’s low aqueous solubility (logP ≈ 3.5 predicted) may require nanoemulsion or liposomal encapsulation strategies .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic parameters reported in different studies?

  • Methodology :

  • Refinement Protocols : Compare SHELXL refinement residuals (RintR_{\text{int}}, RsigmaR_{\text{sigma}}) across datasets. Discrepancies >5% may indicate twinning or disorder .
  • Thermal Motion : Analyze anisotropic displacement parameters (ADPs) using ORTEP-3; unusually high UeqU_{\text{eq}} values (>0.1 Ų) suggest solvent inclusion artifacts .
    • Example : A related compound’s β angle (111.027111.027^\circ) diverged from a theoretical model (109.5109.5^\circ), attributed to steric hindrance from the isopropyl group.

Methodological Tools and Resources

  • Crystallography : SHELX suite for structure solution/refinement , WinGX for data integration .
  • Data Visualization : Mercury (CCDC) for packing diagrams; PLATON for symmetry checks.
  • Training Resources : CHEM 416 (Experimental Design in Chemical Biology) for advanced assay design .

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